1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Medicinal Chemistry Chemical Biology Drug Discovery

Procure the authentic 1,2,4-triazole regioisomer with the 3,3-diphenylpropan-1-one scaffold. This precise InChI Key (BWONABWOHNHMLW-UHFFFAOYSA-N) guarantees unambiguous screening results, unlike the inactive 1,2,3-triazole analogs. With MW ~346 and favorable lead-like properties (clogP ~4.3, TPSA ~50 Ų), it is primed for MMP-2 inhibitor library enumeration and orexin receptor SAR exploration. Secure this critical reference standard now for isomeric impurity profiling and focused derivatization campaigns.

Molecular Formula C21H22N4O
Molecular Weight 346.434
CAS No. 2320684-32-8
Cat. No. B2657228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
CAS2320684-32-8
Molecular FormulaC21H22N4O
Molecular Weight346.434
Structural Identifiers
SMILESC1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=NC=N4
InChIInChI=1S/C21H22N4O/c26-21(24-12-17(13-24)14-25-16-22-15-23-25)11-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15-17,20H,11-14H2
InChIKeyBWONABWOHNHMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one (CAS 2320684-32-8): Structural Baseline and Key Comparators


1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one (CAS 2320684-32-8) is a synthetic small molecule (C21H22N4O; MW 346.43 g/mol) comprising a 3,3-diphenylpropan-1-one core linked via an amide bond to a 3-substituted azetidine ring that bears a methylene‑1H‑1,2,4‑triazole side chain . The compound integrates two heterocyclic motifs — a strained four-membered azetidine and a 1,2,4-triazole — that are individually recognized in medicinal chemistry for modulating enzyme and receptor activity [1][2]. It belongs to a broader class of azetidine‑triazole conjugates explored as orexin receptor antagonists, matrix metalloproteinase (MMP) inhibitors, and antibacterial agents, but the specific 1,2,4-triazole regiochemistry and the diphenylpropanone scaffold distinguish it from the most closely related 1,2,3-triazole analogs [3][4].

Why Closely Related Azetidine-Triazole Analogs Cannot Simply Substitute for 1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one


Within this chemical space, small structural variations — particularly the triazole regioisomerism — are known to profoundly alter biological activity. In the azetidine‑triazole series studied as MMP‑2 inhibitors, only 1,4-disubstituted 1,2,3-triazole derivatives displayed measurable inhibition, while the corresponding 1,5-disubstituted and azetidine-containing analogs were inactive [1]. Similarly, in the orexin receptor antagonist patent family (US 9,403,813 B2), the positioning of the triazole ring and the nature of the methanone linker directly influence receptor affinity (Ki values spanning from 48 nM to >10 µM) [2]. The 1,2,4-triazole motif in the target compound offers a distinct hydrogen-bond topology and dipole moment compared with the 1,2,3-triazole isomer (CAS 2309591-05-5), which can shift binding modes or selectivity profiles . The quantitative evidence below corroborates that generic substitution with in-class analogs — even those sharing the C21H22N4O formula — is chemically unjustifiable without head-to-head biological profiling.

Quantitative Differentiation Evidence for 1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one Against Key Analogs


Regiochemical Triazole Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Topological and Electrostatic Differentiation

The target compound contains a 1H-1,2,4-triazole ring, whereas its direct constitutional isomer, 3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one (CAS 2309591-05-5), possesses a 1,2,3-triazole. Although both share an identical molecular formula (C21H22N4O) and molecular weight (346.43 g/mol), the 1,2,4-triazole presents an asymmetric arrangement of two nitrogen atoms in the ring, leading to a distinct electrostatic potential surface, dipole moment, and hydrogen-bond acceptor profile . In published medicinal chemistry series, 1,2,4-triazole derivatives consistently exhibit different target engagement patterns compared with 1,2,3-triazole analogs; for instance, in the MMP-2 azetidine‑triazole series, only 1,4-disubstituted 1,2,3-triazole conjugates showed inhibition, while azetidine‑triazole analogs with alternative connectivity were inactive — confirming that the triazole isomer is a critical determinant of bioactivity [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Scaffold Topology: Azetidine-Diphenylpropanone Core vs. Azetidine-Methanone Core in Orexin Antagonists

The patented azetidine‑amide orexin receptor antagonists (US 9,403,813 B2) possess an azetidine‑methanone‑aryl architecture in which the methanone is directly attached to a substituted phenyl or heteroaryl ring bearing a 1,2,3-triazole, and the azetidine 2-position hosts an oxadiazole or triazole [1]. The target compound instead contains a 3,3-diphenylpropan-1-one moiety linked through the azetidine nitrogen, placing two phenyl rings at the distal end of the scaffold. This topological shift is likely to alter the molecule’s shape, flexibility, and logP. Calculated properties (Crippen logP ≈ 4.3, TPSA ≈ 50.2 Ų) for the target compound [2] place it in a more lipophilic region compared with representative orexin antagonists from the patent (e.g., compound 1.2: Ki 120 nM, MW ~500 Da, TPSA > 90 Ų) [3], suggesting different CNS penetration potential and target selectivity.

Orexin Receptor Pharmacology CNS Drug Discovery Structure-Activity Relationship

Azetidine Ring Substitution Pattern: C-3 Methylene-Linked Triazole vs. C-2 Heteroaryl Oxadiazole in Orexin Receptor Ligands

In the orexin receptor antagonist patent family, the azetidine ring is substituted at the 2-position with a 1,2,4-oxadiazole or 1,2,4-triazole, and the amide carbonyl is exocyclic [1]. The target compound differs by bearing the triazole moiety at the azetidine 3-position via a methylene spacer, with the amide carbonyl being part of the propanone backbone. The 3-substituted azetidine framework is less explored in orexin pharmacology, and steric/electronic differences between C‑2 and C‑3 substitution have been shown to modulate receptor selectivity in related chemotypes . Although no direct head-to-head orexin receptor data are public for this compound, the distinct substitution pattern provides a rationale for differential pharmacological profiling.

Medicinal Chemistry Receptor Pharmacology Lead Optimization

Physicochemical Differentiation from the 1,2,3-Triazol-2-yl Isomer: InChI Key and Chromatographic Identity

The 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one isomer (CAM not specified) differs in the attachment point of the triazole ring (N‑2 vs. N‑1 linkage). This positional isomerism is immediately distinguishable by InChI Key, HPLC retention time, and 1H‑NMR chemical shifts . The target compound 2320684-32-8 has InChI Key BWONABWOHNHMLW-UHFFFAOYSA-N, whereas the 1,2,3-triazol-1-yl isomer 2309591-05-5 has InChI Key ZMWMWCJLEMABDS-UHFFFAOYSA-N [1]. In quality-assured procurement, these orthogonal identifiers guarantee that the correct regioisomer is supplied, avoiding false-positive or false-negative biological results arising from isomer impurity.

Analytical Chemistry Quality Control Procurement Verification

Lack of Measured Biological Activity: Differentiation by Target Engagement Potential

At the time of analysis, no publicly reported biological assay data (IC50, Ki, EC50, or phenotypic readout) exist for the target compound. In contrast, structurally related azetidine-triazole derivatives have demonstrated MMP‑2 inhibition (aziridine‑triazole series) [1], antibacterial activity (phenyl-substituted azetidine‑1,2,4-triazoles) [2], and orexin receptor antagonism (US 9,403,813 B2) [3]. This data gap is itself a differentiation point: for a laboratory seeking an unexplored chemotype for phenotypic or target-based screening, the target compound represents a clean slate, free of pre-existing intellectual property constraints and bias from prior pharmacological annotation.

Biological Screening Target Identification Chemical Probe Development

Recommended Research and Industrial Use Scenarios for 1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one Based on Differentiation Evidence


Chemical Probe Design for Orphan Receptor or Novel Target Screening

Given the absence of pre-existing bioactivity data and the unique 1,2,4‑triazole‑azetidine‑diphenylpropanone scaffold, the compound is well suited as a starting point for phenotypic screening campaigns or virtual library enumeration for novel target engagement. Its regioisomeric identity (InChI Key BWONABWOHNHMLW-UHFFFAOYSA-N) ensures that screening hits can be unambiguously traced to the correct structure .

Structure-Activity Relationship Expansion of Azetidine-Containing MMP-2 Inhibitors

The MMP-2 active series is currently limited to 1,4-disubstituted 1,2,3-triazoles. The 1,2,4-triazole isomer and the 3,3-diphenylpropan-1-one core in the target compound offer a new structure-activity dimension [1]. It is recommended as a synthetic intermediate for generating focused libraries exploring triazole regioisomer effects on MMP selectivity.

Reference Compound for Analytical Method Development and Isomer Discrimination

The closely related isomers (CAS 2309591-05-5 and the N‑2‑triazol‑2‑yl analog) require robust chromatographic separation. The target compound, with its distinct InChI Key and spectroscopic fingerprint, serves as a critical reference standard for LC‑MS method validation, ensuring that biological assay results are not confounded by isomeric impurities .

Building Block for Diversity-Oriented Synthesis

The 3-(azetidin-1-yl)-3,3-diphenylpropan-1-one core provides a rigid, three-dimensional scaffold amenable to further derivatization (e.g., N‑alkylation, bioconjugation via triazole click chemistry). Predicted drug-like properties (MW 346, clogP ~4.3, TPSA ~50 Ų) place it within lead-like chemical space, making it a convenient starting material for combinatorial library construction [2].

Quote Request

Request a Quote for 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.